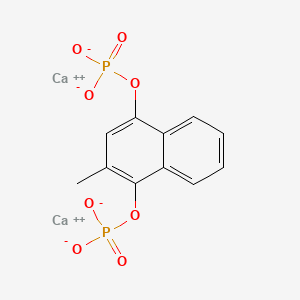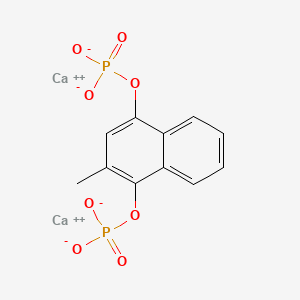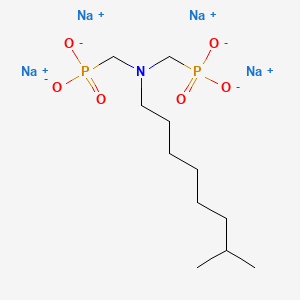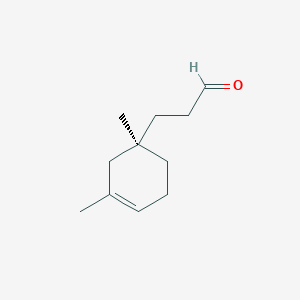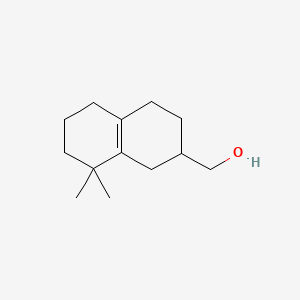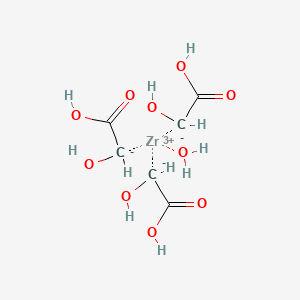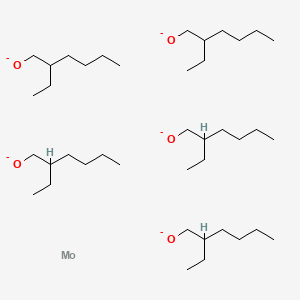
Molybdenum pentakis(2-ethylhexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum pentakis(2-ethylhexanolate) is an organometallic compound with the chemical formula C40H85MoO5 . It is a coordination complex where a central molybdenum atom is bonded to five 2-ethylhexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molybdenum pentakis(2-ethylhexanolate) can be synthesized through the reaction of molybdenum pentachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:
MoCl5+5C8H17OH→Mo(OC8H17)5+5HCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product .
Industrial Production Methods: Industrial production of molybdenum pentakis(2-ethylhexanolate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Molybdenum pentakis(2-ethylhexanolate) can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen or hydrides.
Substitution: Ligand substitution reactions are common, where one or more 2-ethylhexanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New molybdenum complexes with different ligands.
Applications De Recherche Scientifique
Molybdenum pentakis(2-ethylhexanolate) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is used in the preparation of molybdenum-containing materials, which have applications in electronics and coatings.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a precursor for molybdenum-based drugs.
Mécanisme D'action
The mechanism of action of molybdenum pentakis(2-ethylhexanolate) involves the coordination of the molybdenum center with various substrates. The 2-ethylhexanolate ligands can be displaced or modified during reactions, allowing the molybdenum center to participate in catalytic cycles. The molecular targets and pathways depend on the specific application, such as catalysis or material synthesis .
Comparaison Avec Des Composés Similaires
Molybdenum pentakis(2-ethylhexanoate): Similar structure but with different ligands.
Molybdenum pentakis(2-ethylhexanoate): Another molybdenum complex with similar applications.
Molybdenum pentakis(2-ethylhexanoate): Used in similar catalytic and material science applications.
Uniqueness: Molybdenum pentakis(2-ethylhexanolate) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other molybdenum complexes. Its applications in catalysis and materials science are particularly noteworthy .
Propriétés
Numéro CAS |
93840-01-8 |
|---|---|
Formule moléculaire |
C40H85MoO5-5 |
Poids moléculaire |
742.0 g/mol |
Nom IUPAC |
2-ethylhexan-1-olate;molybdenum |
InChI |
InChI=1S/5C8H17O.Mo/c5*1-3-5-6-8(4-2)7-9;/h5*8H,3-7H2,1-2H3;/q5*-1; |
Clé InChI |
FDWVTPMRJGBAJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



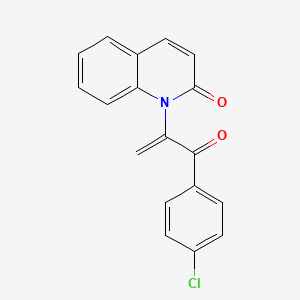
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
